molecular formula C7H9BrN2 B1172777 (3-bromo-5-methylpyridin-2-yl)methanamine

(3-bromo-5-methylpyridin-2-yl)methanamine

Cat. No.: B1172777
M. Wt: 201.067
InChI Key: YFMTXBJSBXJZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromo-5-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for (3-bromo-5-methylpyridin-2-yl)methanamine involves the bromination of 5-methyl-3-pyridinemethanol. The process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar methods. The process involves the bromination of 5-methyl-3-pyridinemethanol followed by amination. The use of efficient and environmentally friendly reagents and conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3-bromo-5-methylpyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as pyridine N-oxides or reduced amines.

Scientific Research Applications

(3-bromo-5-methylpyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-bromo-5-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-bromo-5-methylpyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.067

IUPAC Name

(3-bromo-5-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,3,9H2,1H3

InChI Key

YFMTXBJSBXJZKG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)CN)Br

Origin of Product

United States

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